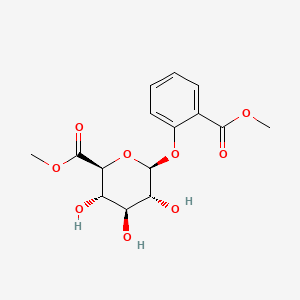
Methyl salicylate beta-D-O-glucuronide methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl salicylate beta-D-O-glucuronide methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C15H18O9 and its molecular weight is 342.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
- Methyl salicylate beta-D-O-glucuronide methyl ester (also known as Menthyl salicylate ) is an organic ester naturally produced by various plant species, particularly wintergreens. It was first isolated from the plant species Gaultheria procumbens in 1843 .
Target of Action
Mode of Action
Biologische Aktivität
Methyl salicylate beta-D-O-glucuronide methyl ester (MSBGE) is a glucuronide derivative of methyl salicylate, a compound known for its anti-inflammatory and analgesic properties. This article delves into the biological activity of MSBGE, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H18O9
- Molecular Weight : 334.30 g/mol
- CAS Number : 226932-59-8
MSBGE exhibits its biological activity primarily through its interaction with various molecular targets:
- Glucuronidation : MSBGE is formed through the conjugation of methyl salicylate with glucuronic acid, enhancing its solubility and facilitating excretion. This process is significant for detoxifying lipophilic compounds in the liver.
- Hydrolysis : At physiological pH (7.4), MSBGE can undergo hydrolysis to release methyl salicylate and glucuronic acid, which may contribute to its pharmacological effects .
Anti-inflammatory Effects
Research indicates that MSBGE retains anti-inflammatory properties similar to those of its parent compound, methyl salicylate. It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.
Analgesic Properties
Studies have demonstrated that MSBGE can alleviate pain through central and peripheral mechanisms. Its analgesic effect may be attributed to the modulation of pain pathways in the central nervous system as well as local anti-inflammatory actions .
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
- Pharmacokinetics :
Comparative Analysis with Related Compounds
| Compound | Anti-inflammatory Activity | Analgesic Activity | Pharmacokinetics |
|---|---|---|---|
| Methyl Salicylate | High | High | Rapid absorption |
| This compound | Moderate | Moderate | Moderate half-life |
| Diclofenac Acyl Glucuronide | Very High | Very High | Variable depending on formulation |
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c1-21-13(19)7-5-3-4-6-8(7)23-15-11(18)9(16)10(17)12(24-15)14(20)22-2/h3-6,9-12,15-18H,1-2H3/t9-,10-,11+,12-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDORTLMDVQBDPM-QKZHPOIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858092 |
Source


|
| Record name | 2-(Methoxycarbonyl)phenyl methyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226932-59-8 |
Source


|
| Record name | 2-(Methoxycarbonyl)phenyl methyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














